Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate
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Overview
Description
Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-A]pyrimidine core, which is fused with a benzoate ester, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-A]pyrimidine core. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-HIV properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding is facilitated by the keto and amido groups in the compound, which form strong interactions with the enzyme’s active site residues . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate can be compared with other pyrido[1,2-A]pyrimidine derivatives:
4-oxo-4H-pyrido[1,2-A]pyrimidine: Similar core structure but lacks the benzoate ester, making it less versatile in certain applications.
1,3,4-oxadiazole-substituted pyrido[1,2-A]pyrimidines: These compounds have shown significant anti-HIV activity, similar to this compound.
1,3,4-thiadiazole-substituted pyrido[1,2-A]pyrimidines: Known for their metal chelation properties and biological activities.
Properties
Molecular Formula |
C19H17N3O4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H17N3O4/c1-3-26-19(25)13-5-7-14(8-6-13)21-17(23)15-10-20-16-9-4-12(2)11-22(16)18(15)24/h4-11H,3H2,1-2H3,(H,21,23) |
InChI Key |
QKUXMFFWAWSHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C |
Origin of Product |
United States |
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